1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester
Description
1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester (commonly known as acibenzolar-S-methyl, ASM) is a synthetic plant activator that induces systemic acquired resistance (SAR) in crops against microbial pathogens. It functions by mimicking salicylic acid, a natural plant defense hormone, to activate defense pathways regulated by the NPR-1 gene . ASM undergoes hydrolysis catalyzed by plant esterases (e.g., SABP2 in tobacco) to release the active metabolite, 1,2,3-benzothiadiazole-7-carboxylic acid (BCA), which triggers downstream SAR signaling . Commercialized under the brand name Bion®, ASM is widely used to protect crops like rice and cucumber against fungal diseases such as Fusarium oxysporum and Pseudoperonospora cubensis .
Properties
IUPAC Name |
methyl 1,2,3-benzothiadiazole-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-12-8(11)5-3-2-4-6-7(5)13-10-9-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIIHNPMMCYAMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=NS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178298 | |
| Record name | 1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23621-08-1 | |
| Record name | 1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023621081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester can be synthesized through several methods:
Diazotisation Reaction: This method involves the diazotisation of 2-aminothiophenol or its disulfide with sodium nitrite.
Industrial Production: The industrial production of this compound typically involves the hydrolysis of the thioester group to form the corresponding carboxylic acid, followed by conversion to the methyl ester.
Chemical Reactions Analysis
1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution due to its aromatic nature.
Common Reagents and Conditions: Common reagents include sodium nitrite for diazotisation and disulfur dichloride for the Herz reaction.
Major Products: The major products formed from these reactions include various benzothiadiazole derivatives.
Scientific Research Applications
1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester involves its role as a plant activator. It induces systemic acquired resistance in plants by activating their defense mechanisms. This is achieved through the inactivation of catalases and ascorbate peroxidases, leading to an increase in hydrogen peroxide levels in treated tissues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Modifications
ASM belongs to a class of benzothiadiazole derivatives with variations in ester groups or aromatic rings. Key analogs include:
Structure-Activity Relationship (SAR) Insights
- Nitrogen Positions in Thiadiazole Ring: Deleting nitrogen atoms from the thiadiazole ring (e.g., thieno[2,3-d]thiazole) reduces activity by >90%, confirming the necessity of both nitrogens for receptor interaction .
- Ester Group Flexibility : Small esters (methyl, ethyl) allow rapid hydrolysis, while fluorinated esters (TBTC) balance stability and bioavailability .
Biological Activity
1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester (commonly referred to as BTH) is a compound recognized for its significant biological activities, particularly in the context of plant defense mechanisms. This article explores its biological activity, including its mechanisms of action, applications in agriculture and medicine, and relevant research findings.
Overview of 1,2,3-Benzothiadiazole-7-carboxylic Acid, Methyl Ester
BTH belongs to the benzothiadiazole family and is characterized by an aromatic structure comprising a benzene ring fused to a thiadiazole ring. It is typically synthesized through various methods such as diazotisation reactions and the Herz reaction. The compound appears as a colorless solid soluble in organic solvents and has gained attention for its potential applications in both scientific research and industry.
BTH acts primarily as a plant activator , inducing systemic acquired resistance (SAR) in plants. This activation enhances the plant's defense mechanisms against pathogens by increasing hydrogen peroxide levels through the inactivation of catalases and ascorbate peroxidases. This mechanism not only strengthens plant immunity but also promotes resistance to various fungal infections .
1. Antifungal Properties
BTH exhibits notable antifungal activity. Research indicates that it can effectively protect crops against fungal pathogens such as Erysiphe cichoracearum and Colletotrichum lagenarium. Its efficacy has been demonstrated in various studies where BTH was applied to crops like cucumber and rice .
2. Plant Activator
As a plant activator, BTH enhances the expression of defense-related genes and enzymes in treated plants. This includes the upregulation of phenylalanine ammonia-lyase (PAL), which is crucial for synthesizing phytoalexins—antimicrobial compounds produced by plants in response to stress .
Research Findings
Recent studies have focused on the synthesis of novel derivatives of BTH that enhance its biological activity. For instance, derivatives containing specific functional groups have shown improved protective effects against pathogens compared to BTH itself .
Case Study: Tomato Resistance Induction
A study investigated the effects of BTH on tomato plants (Solanum lycopersicum), demonstrating that its application significantly improved resistance against certain diseases while enhancing antioxidant properties. The results indicated that BTH treatment led to increased levels of antioxidants within the plants, contributing to their overall health and resilience .
Comparative Analysis with Similar Compounds
To understand the unique properties of BTH, it can be compared with other related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1,2,3-Benzothiadiazole | Parent structure without carboxylic acid | Basic structure with limited biological activity |
| Acibenzolar-S-methyl | A derivative with systemic acquired resistance-inducing properties | Used widely as a fungicide |
| 2,1,3-Benzothiadiazole | Isomer with different chemical properties | Exhibits varied reactivity |
This table highlights how BTH stands out due to its specific mechanism of action and effectiveness as a plant activator.
Q & A
Q. What strategies stabilize the compound under field conditions?
- Methodological Answer :
- Formulation additives : Encapsulate in chitosan nanoparticles (200 nm size) to reduce UV degradation .
- Adjuvant synergy : Combine with silicone-based surfactants to enhance leaf adhesion and rainfastness .
- Storage protocols : Store at 4°C in amber vials under nitrogen to prevent hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
